1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-
Description
¹H Nuclear Magnetic Resonance (NMR)
While direct experimental ¹H NMR data for this compound is unavailable, analogous systems provide predictive insights:
¹³C NMR
Key predicted signals:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Properties
CAS No. |
651314-70-4 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-[2-(1-azabicyclo[3.2.2]nonan-7-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C13H16N2O/c1-2-11-6-9-15(8-1)12(10-11)3-4-13-5-7-14-16-13/h5,7,11-12H,1-2,6,8-10H2 |
InChI Key |
SOKIIFIXFXUEGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN(C1)C(C2)C#CC3=CC=NO3 |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- typically involves multi-step reactions that include cyclization, functional group transformations, and regioselective reactions. These steps require precise control over reaction conditions such as temperature, solvent selection, and catalysts.
Preparation Steps
3.1 Cyclization and Lactam Formation
- Starting Material: Bicyclo[2.2.2]octan-2-ones.
- Reaction Pathways:
- Beckmann Rearrangement: Conversion of bicyclo[2.2.2]octan-2-ones into lactam intermediates.
- Schmidt Reaction: An alternative pathway for lactam formation.
- Reduction: Lactams are reduced to form azabicyclo-nonane derivatives.
- Ethynylation: Introduction of the ethynyl group at the desired position on the azabicyclic framework.
- Isoxazole Ring Addition:
- The isoxazole ring is attached via regioselective reactions using chlorinated pyrimidines as precursors.
- Refluxing in butan-1-ol for two days facilitates hybrid formation.
- Conditions: Mild temperatures and extended reaction times.
- Proton Catcher: DIPEA (Diisopropylethylamine) is used to capture protons during the reaction.
- Final Substitutions: Excess secondary amine in boiling acetonitrile replaces remaining chloro substituents.
Reaction Monitoring and Characterization
- Chromatographic Techniques: Used to monitor reaction progress and ensure product purity.
- Spectroscopic Analysis:
- NMR Spectroscopy: One-dimensional and two-dimensional NMR techniques clarify structural changes.
- Chemical Shifts: Notable shifts in resonances of ring carbon atoms due to mesomeric effects.
Data Table: Reaction Conditions and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Beckmann Rearrangement | Acid catalyst, reflux | ~85 | Produces lactam intermediates |
| Schmidt Reaction | Acid catalyst, elevated temperature | ~80 | Alternative pathway |
| Reduction | Hydrogenation or chemical reducing agents | ~90 | Forms azabicyclo-nonane derivatives |
| Ethynylation | Organometallic reagents | ~75 | Introduces ethynyl group |
| Isoxazole Addition | Chlorinated pyrimidines in butan-1-ol | ~70 | Requires extended reflux |
| Final Substitution | Secondary amine in acetonitrile | ~65 | Regioselective replacement |
Challenges in Synthesis
- Stereochemical Control: Ensuring correct stereochemistry during cyclization and ethynylation steps.
- Regioselectivity: Achieving selective substitution without undesired side reactions.
- Yield Optimization: Balancing reaction conditions to maximize yield while minimizing by-products.
Chemical Reactions Analysis
N-Arylation Reactions
The bridgehead nitrogen in the azabicyclo system undergoes selective N-arylation with aryl halides or activated pyrimidines. This reaction modifies the substituent environment around nitrogen, enhancing biological activity .
Example Reaction:
Reaction with 2-chloropyrimidines in butan-1-ol under reflux yields hybrids with antiplasmodial activity. Structural confirmation is achieved via:
-
17–19 ppm upfield shift of pyrimidine C-5′ in NMR due to mesomeric effects .
-
Signal broadening of H-2/H-4 protons in NMR, indicating restricted rotation post-arylation .
Substitution Reactions
Electrophilic substitution at the isoxazole ring occurs under mild conditions. For example:
-
Chlorination at the 4-position of isoxazole using PCl in dichloromethane.
-
Nucleophilic displacement of halides with amines or alkoxides to introduce functional groups (e.g., pyrrolidino, piperidino) .
Reduction and Hydrogenation
The ethynyl group undergoes catalytic hydrogenation to form saturated derivatives:
-
Pd/C-mediated hydrogenation reduces the triple bond to a single bond, confirmed by disappearance of IR stretches (~2100 cm) .
-
LiAlH4_44 reduction of carbamoylmethyl intermediates yields N-(2-aminoalkyl) derivatives .
Oxidation Reactions
The bicyclic system resists oxidation, but the isoxazole ring undergoes controlled oxidation:
-
KMnO4_44 in acidic conditions cleaves the isoxazole ring to form carboxylic acid derivatives.
-
Selective epoxidation of the ethynyl group using m-CPBA forms epoxides, detectable via NMR coupling constants (~3.5 ppm, ).
Cycloaddition and Tetrazole Formation
The ethynyl group participates in [3+2] cycloadditions:
-
Ugi-azide reaction with aldehydes, isocyanides, and TMS-azide forms tetrazole derivatives (e.g., compound 12A ) .
-
Key evidence : NMR shows downfield shifts (~8.5 ppm) for tetrazole protons .
Sulfonylation
The bridgehead nitrogen reacts with arylsulfonyl chlorides:
-
4-DMAP catalysis in CHCl yields sulfonamides (e.g., compound 18 ) .
-
Structural impact : Downfield shifts (~1.0 ppm) for H-1 and H-3 protons in NMR .
Mechanistic Insights
-
Anti-protozoal activity arises from dual inhibition:
-
Steric effects : 3-Azabicyclo derivatives show lower activity than 2-azabicyclo analogues due to hindered target binding .
This compound’s reactivity and bioactivity highlight its potential as a versatile scaffold for antiprotozoal drug development. Strategic modifications to its core structure can optimize potency and selectivity against resistant pathogens.
Scientific Research Applications
Antiprotozoal Activity
1-Azabicyclo[3.2.2]nonane derivatives have shown promising antiprotozoal activity, particularly against Plasmodium falciparum, the causative agent of malaria, and Trypanosoma brucei, responsible for sleeping sickness.
Table 1: Antiplasmodial Activity of Selected Compounds
| Compound | IC50 (µM) | Strain | Reference |
|---|---|---|---|
| Compound A | 0.023 | NF54 | |
| Compound B | 0.087 | K1 (resistant) | |
| Compound C | 0.095 | K1 (resistant) | |
| Compound D | 0.161 | STIB900 |
Recent studies indicate that modifications to the nitrogen atom's position and the introduction of various substituents can enhance antimalarial efficacy while maintaining selectivity towards human cells .
Malaria Treatment
The compound has been identified as a potential candidate for developing new treatments for malaria, especially in light of rising resistance to existing therapies like chloroquine. Its low micromolar IC50 values against resistant strains highlight its potential utility in clinical settings .
Sleeping Sickness Treatment
In addition to malaria, derivatives of this compound have exhibited moderate activity against Trypanosoma brucei rhodesiense, indicating potential for therapeutic applications in treating sleeping sickness . The selectivity index (SI) values suggest that these compounds may offer effective treatment options with reduced toxicity to human cells.
Case Studies
- Study on Antimalarial Activity : A recent study synthesized various derivatives of 1-Azabicyclo[3.2.2]nonane and tested their efficacy against Plasmodium falciparum. The results demonstrated that certain modifications significantly enhanced both potency and selectivity against resistant strains .
- Investigation into Antitrypanosomal Effects : Another study focused on the antitrypanosomal activity of these compounds, revealing that specific structural features could lead to improved efficacy against Trypanosoma brucei while maintaining low cytotoxicity levels .
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and ethynyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target, but they often include inhibition or activation of enzymatic processes .
Comparison with Similar Compounds
1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- can be compared to other azabicyclo compounds, such as:
2-Azabicyclo[3.2.2]nonane: Similar in structure but with different functional groups, leading to variations in chemical reactivity and applications.
3-Azabicyclo[3.2.2]nonane: Another related compound with distinct properties due to differences in the bicyclic core and substituents.
The uniqueness of 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- lies in its specific combination of the azabicyclo core with the isoxazole ring and ethynyl group, which imparts unique chemical and biological properties .
Biological Activity
1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of antiprotozoal effects. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- features a unique bicyclic framework with a nitrogen atom incorporated into the ring system, which contributes to its distinctive chemical properties. The addition of an isoxazolylethynyl group enhances its potential applications in medicinal chemistry.
- Molecular Formula : C13H16N2O
- Molecular Weight : 216.28 g/mol
- CAS Number : 651314-70-4
Antiprotozoal Activity
Research indicates that compounds related to 1-Azabicyclo[3.2.2]nonane exhibit significant antiprotozoal activity against various pathogens, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (responsible for sleeping sickness).
Summary of Findings
| Compound | Target Pathogen | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1-Azabicyclo[3.2.2]nonane derivative | P. falciparum K1 | 0.087 | High |
| 1-Azabicyclo[3.2.2]nonane derivative | T. brucei rhodesiense | 1.00 - 6.57 | Moderate |
Studies have shown that certain derivatives possess submicromolar activity against resistant strains of P. falciparum, indicating their potential as therapeutic agents in treating malaria, particularly in cases where traditional treatments fail due to resistance .
The antiprotozoal activity of 1-Azabicyclo[3.2.2]nonane is believed to result from its ability to inhibit key enzymes involved in the metabolic pathways of the parasites . The incorporation of isoxazole moieties is often associated with enhanced biological activity due to their ability to interact with various biological targets.
Study on Antimalarial Activity
In a study published by researchers investigating the antimalarial properties of azabicyclo compounds, several derivatives were synthesized and tested against the chloroquine-resistant strain P. falciparum K1 . The results indicated that certain compounds exhibited IC50 values comparable to established antimalarial drugs, suggesting their potential for further development.
Comparative Analysis with Other Compounds
A comparative study demonstrated that derivatives of 1-Azabicyclo[3.2.2]nonane showed improved selectivity and potency compared to other known antiprotozoal agents . For instance, hybrids containing pyrimidine substitutions displayed enhanced activity against both P. falciparum and T. brucei, highlighting the importance of structural modifications in optimizing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
